molecular formula C11H12FN3S B13352555 3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine

3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13352555
M. Wt: 237.30 g/mol
InChI Key: DHHVVECKFAXUKF-UHFFFAOYSA-N
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Description

3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroacetophenone with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding amine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylthiosemicarbazone: An intermediate in the synthesis of the target compound.

    Thiadiazole derivatives: Compounds with similar heterocyclic structures but different substituents.

Uniqueness

3-(2-(4-Fluorophenyl)propan-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the 4-fluorophenyl group and the propan-2-yl group, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H12FN3S

Molecular Weight

237.30 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)propan-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H12FN3S/c1-11(2,9-14-10(13)16-15-9)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

DHHVVECKFAXUKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C2=NSC(=N2)N

Origin of Product

United States

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